molecular formula C24H26FN3O3S B12836314 Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-

Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-

Cat. No.: B12836314
M. Wt: 455.5 g/mol
InChI Key: VDPFKRKGPCSHRZ-UHFFFAOYSA-N
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Description

Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-: is a complex organic compound with a unique structure that includes benzoxazole, cyclohexylamino, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]- involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include acetic anhydride, ammonium carbonate, and ethyl acetate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include distillation, recrystallization, and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions can replace specific functional groups within the compound, resulting in new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxazole derivatives, while reduction may produce reduced amide compounds.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for creating more complex molecules.

Biology: In biological research, the compound may be used as a probe to study molecular interactions and pathways. Its ability to interact with specific biological targets makes it valuable for understanding cellular processes.

Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science .

Mechanism of Action

The mechanism of action of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Acetamide,2-[[bis(4-fluorophenyl)methyl]thio]-
  • 1-[2,4-bis(bis(4-fluorophenyl)methyl)naphthylimino]-2-aryliminoacenaphthylnickel bromides

Comparison: Compared to similar compounds, Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]- stands out due to its unique combination of functional groups. This uniqueness allows for specific interactions and applications that may not be achievable with other compounds. For example, the presence of the benzoxazole group provides additional stability and reactivity, making it suitable for specialized applications in chemistry and biology .

Biological Activity

Acetamide derivatives are gaining attention in medicinal chemistry due to their diverse biological activities. The compound Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl] is particularly notable for its potential applications in pharmacology. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has a complex structure characterized by several functional groups which may contribute to its biological activities. Its molecular formula is C23H24FN3O3SC_{23}H_{24}FN_3O_3S with a molar mass of approximately 441.52 g/mol. The presence of a benzoxazole moiety, cyclohexylamino group, and a fluorophenyl substituent suggests potential interactions with biological targets.

Biological Activity Overview

Preliminary studies indicate that Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl] may exhibit several biological activities:

  • Antimicrobial Activity : Compounds with similar benzoxazole structures have shown significant antibacterial properties. For instance, derivatives of 2-mercaptobenzothiazole have demonstrated good activity against both Gram-positive and Gram-negative bacteria, suggesting that the benzoxazole moiety may enhance antimicrobial efficacy .
  • Anticancer Potential : Some studies suggest that compounds containing benzoxazole and thioether linkages possess anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

The specific mechanisms through which this acetamide derivative exerts its biological effects are still under investigation. However, based on structural activity relationship (SAR) studies, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Interaction with DNA : Similar compounds have been shown to intercalate into DNA or inhibit topoisomerases, leading to cell cycle arrest.

Comparative Studies

To better understand the biological activity of Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl], it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Acetamide, N-(1,3-benzodioxol-5-ylmethyl)C25H27N3O5SC_{25}H_{27}N_3O_5SContains a dioxole moietyModerate antibacterial activity
Acetamide, 2-(benzothiazol-6-yloxy)C15H14N2O3SC_{15}H_{14}N_2O_3SLacks sulfur but retains similar amide functionalityAntimicrobial properties observed
Acetamide, 2-(4-methoxyphenyl)C16H17N3O3SC_{16}H_{17}N_3O_3SFeatures a methoxy-substituted phenyl groupAnticancer potential noted

The unique combination of functional groups in Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl] may confer distinct biological activities compared to these analogs.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of various acetamide derivatives for their biological activities:

  • A study by highlighted the synthesis of new hybrid compounds from 2-mercaptobenzothiazole linked with different aryl amines. These compounds exhibited significant antibacterial activity comparable to standard drugs.
  • Another study explored the anticancer potential of benzoxazole derivatives, demonstrating that certain modifications could enhance cytotoxicity against various cancer cell lines .
  • Molecular docking studies have been employed to predict interactions at the molecular level, providing insights into how these compounds can be optimized for better efficacy .

Properties

Molecular Formula

C24H26FN3O3S

Molecular Weight

455.5 g/mol

IUPAC Name

2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-[(4-fluorophenyl)methyl]amino]-N-cyclohexylacetamide

InChI

InChI=1S/C24H26FN3O3S/c25-18-12-10-17(11-13-18)14-28(15-22(29)26-19-6-2-1-3-7-19)23(30)16-32-24-27-20-8-4-5-9-21(20)31-24/h4-5,8-13,19H,1-3,6-7,14-16H2,(H,26,29)

InChI Key

VDPFKRKGPCSHRZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN(CC2=CC=C(C=C2)F)C(=O)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

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